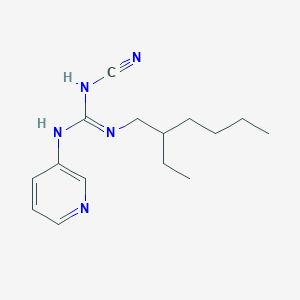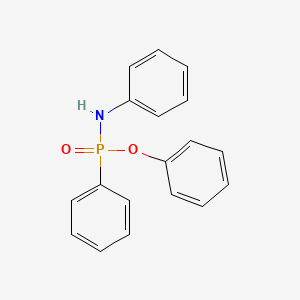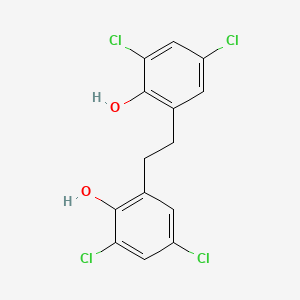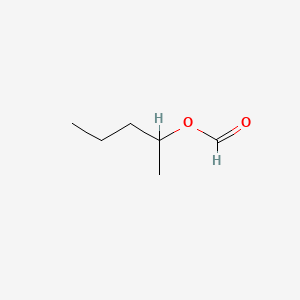
9,13-Dimethyltricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,13-Dimethyltricosane is a hydrocarbon compound with the molecular formula C25H52. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to the tricosane chain. This compound is known for its role in chemical communication systems, particularly in certain insect species .
Métodos De Preparación
The synthesis of 9,13-Dimethyltricosane can be achieved through various organic synthesis routes. One common method involves the alkylation of tricosane with methylating agents under controlled conditions. Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of Grignard reagents to introduce the methyl groups at specific positions on the tricosane chain .
Análisis De Reacciones Químicas
9,13-Dimethyltricosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, can occur under UV light or in the presence of a catalyst
Aplicaciones Científicas De Investigación
9,13-Dimethyltricosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their properties.
Biology: The compound plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 9,13-Dimethyltricosane in biological systems involves its interaction with specific receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors that detect the presence of the compound, leading to signal transduction pathways that result in the observed behaviors .
Comparación Con Compuestos Similares
9,13-Dimethyltricosane can be compared with other dimethylalkanes such as 3,9-Dimethyltricosane and 3,3-Dimethyltricosane. While these compounds share similar structural features, the position of the methyl groups can significantly influence their chemical properties and biological activities. For instance, 3,9-Dimethyltricosane has methyl groups at the 3rd and 9th positions, which may affect its reactivity and interaction with biological receptors differently compared to this compound .
Propiedades
Número CAS |
60696-27-7 |
|---|---|
Fórmula molecular |
C25H52 |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
9,13-dimethyltricosane |
InChI |
InChI=1S/C25H52/c1-5-7-9-11-13-14-16-18-21-25(4)23-19-22-24(3)20-17-15-12-10-8-6-2/h24-25H,5-23H2,1-4H3 |
Clave InChI |
GRUCJXIKHFHPPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)









